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molecular formula C19H21NO2 B8543013 N-benzoyl-4-phenoxymethylpiperidine CAS No. 63608-14-0

N-benzoyl-4-phenoxymethylpiperidine

Cat. No. B8543013
M. Wt: 295.4 g/mol
InChI Key: CUALLDHALGTGAS-UHFFFAOYSA-N
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Patent
US04243807

Procedure details

A mixture of 22.0 g (0.075 mole) of N-benzoyl-4-phenoxymethylpiperidine, 25 ml of 10 N aqueous sodium hydroxide solution and 175 ml of ethanol is heated under reflux for 18 hours. The reaction mixture is then evaporated in a vacuum and the residue is taken up in diethyl ether, washed with water, dried over anhydrous sodium sulfate and the solvent then evaporated off. There are obtained 12.0 g of 4-phenoxymethylpiperidine (84% of theory); m.p. 42°-43° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[O:16]([CH2:15][CH:12]1[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)COC1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated in a vacuum
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent then evaporated off

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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